molecular formula C9H17NO3S3 B3858647 NN-DIETHYL-1-[(4-HYDROXY-11-DIOXO-1LAMBDA6-THIOLAN-3-YL)SULFANYL]METHANETHIOAMIDE

NN-DIETHYL-1-[(4-HYDROXY-11-DIOXO-1LAMBDA6-THIOLAN-3-YL)SULFANYL]METHANETHIOAMIDE

Cat. No.: B3858647
M. Wt: 283.4 g/mol
InChI Key: TULIRXDZFOOIPW-UHFFFAOYSA-N
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Description

NN-DIETHYL-1-[(4-HYDROXY-11-DIOXO-1LAMBDA6-THIOLAN-3-YL)SULFANYL]METHANETHIOAMIDE is a complex organic compound characterized by its unique thiolane and thioamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NN-DIETHYL-1-[(4-HYDROXY-11-DIOXO-1LAMBDA6-THIOLAN-3-YL)SULFANYL]METHANETHIOAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiolane ring and the introduction of the thioamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

NN-DIETHYL-1-[(4-HYDROXY-11-DIOXO-1LAMBDA6-THIOLAN-3-YL)SULFANYL]METHANETHIOAMIDE undergoes various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The thioamide group can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring may yield sulfoxides or sulfones, while reduction of the thioamide group may produce primary or secondary amines.

Scientific Research Applications

NN-DIETHYL-1-[(4-HYDROXY-11-DIOXO-1LAMBDA6-THIOLAN-3-YL)SULFANYL]METHANETHIOAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of NN-DIETHYL-1-[(4-HYDROXY-11-DIOXO-1LAMBDA6-THIOLAN-3-YL)SULFANYL]METHANETHIOAMIDE involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interfere with cellular pathways by modulating the activity of key proteins involved in signal transduction.

Comparison with Similar Compounds

NN-DIETHYL-1-[(4-HYDROXY-11-DIOXO-1LAMBDA6-THIOLAN-3-YL)SULFANYL]METHANETHIOAMIDE can be compared with other similar compounds, such as:

    NN-DIETHYL-11-DIOXO-1LAMBDA6-THIOLANE-3-SULFONAMIDE: Similar in structure but with a sulfonamide group instead of a thioamide group.

    N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-[(6-HYDROXY-9H-PURIN-2-YL)SULFANYL]ACETAMIDE: Contains a purine moiety, making it distinct in terms of biological activity.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer unique chemical and biological properties.

Properties

IUPAC Name

(4-hydroxy-1,1-dioxothiolan-3-yl) N,N-diethylcarbamodithioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3S3/c1-3-10(4-2)9(14)15-8-6-16(12,13)5-7(8)11/h7-8,11H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TULIRXDZFOOIPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=S)SC1CS(=O)(=O)CC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
NN-DIETHYL-1-[(4-HYDROXY-11-DIOXO-1LAMBDA6-THIOLAN-3-YL)SULFANYL]METHANETHIOAMIDE
Reactant of Route 2
NN-DIETHYL-1-[(4-HYDROXY-11-DIOXO-1LAMBDA6-THIOLAN-3-YL)SULFANYL]METHANETHIOAMIDE
Reactant of Route 3
NN-DIETHYL-1-[(4-HYDROXY-11-DIOXO-1LAMBDA6-THIOLAN-3-YL)SULFANYL]METHANETHIOAMIDE
Reactant of Route 4
NN-DIETHYL-1-[(4-HYDROXY-11-DIOXO-1LAMBDA6-THIOLAN-3-YL)SULFANYL]METHANETHIOAMIDE
Reactant of Route 5
NN-DIETHYL-1-[(4-HYDROXY-11-DIOXO-1LAMBDA6-THIOLAN-3-YL)SULFANYL]METHANETHIOAMIDE
Reactant of Route 6
NN-DIETHYL-1-[(4-HYDROXY-11-DIOXO-1LAMBDA6-THIOLAN-3-YL)SULFANYL]METHANETHIOAMIDE

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